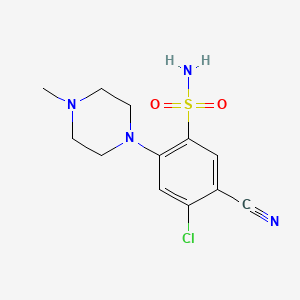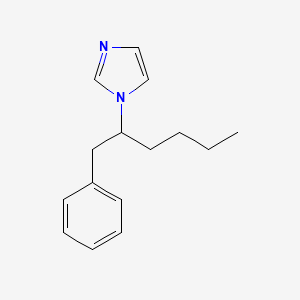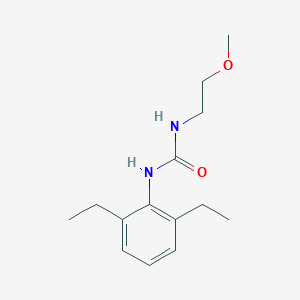
N-(2,6-Diethylphenyl)-N'-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a phenyl ring substituted with diethyl groups and a methoxyethyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 2,6-diethylphenyl isocyanate with 2-methoxyethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization or chromatography might be employed to purify the final product.
化学反応の分析
Types of Reactions
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urea moiety into amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a pharmaceutical agent.
Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N-Phenyl-N’-methoxyethylurea: Similar structure but lacks the diethyl groups on the phenyl ring.
N-(2,6-Dimethylphenyl)-N’-(2-methoxyethyl)urea: Similar structure but with methyl groups instead of ethyl groups.
N-(2,6-Diethylphenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a methoxyethyl group.
Uniqueness
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxyethyl group
特性
CAS番号 |
59759-17-0 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
1-(2,6-diethylphenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C14H22N2O2/c1-4-11-7-6-8-12(5-2)13(11)16-14(17)15-9-10-18-3/h6-8H,4-5,9-10H2,1-3H3,(H2,15,16,17) |
InChIキー |
SABQIQXRJXKJPZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


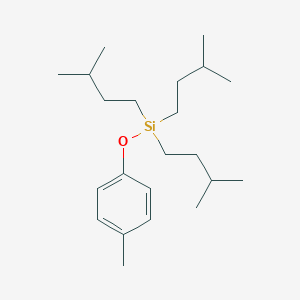
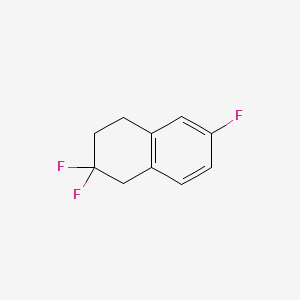
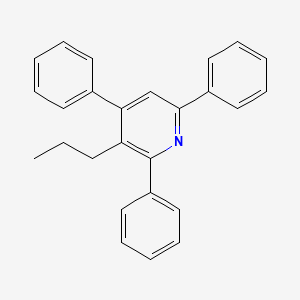
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)

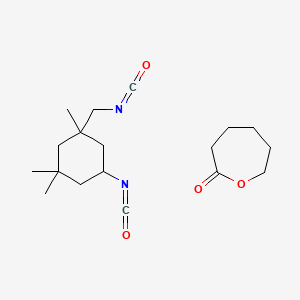
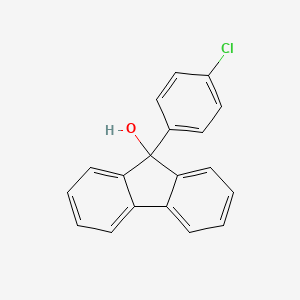

![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

